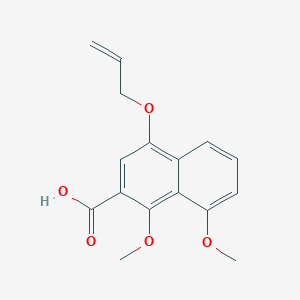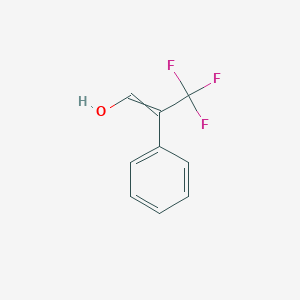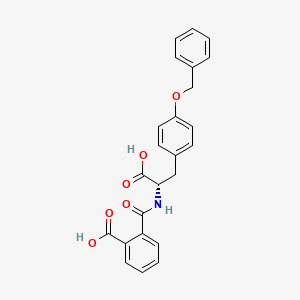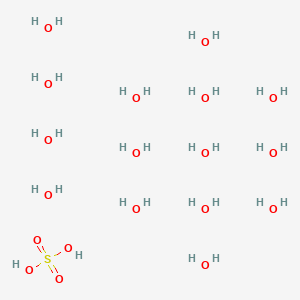![molecular formula C24H32Br2O2 B12585221 1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-34-2](/img/structure/B12585221.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] is a complex organic compound characterized by its unique structure, which includes a decane backbone linked to two benzene rings through ether linkages Each benzene ring is further substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the following steps:
Formation of the Decane-1,10-diylbis(oxy) Intermediate: This step involves the reaction of decane-1,10-diol with a suitable halogenating agent to form decane-1,10-diylbis(oxy) intermediate.
Attachment of Benzene Rings: The intermediate is then reacted with 3-bromomethylbenzene under conditions that promote ether formation, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the bromomethyl groups to methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a compound with an amine group in place of the bromine atom.
Wissenschaftliche Forschungsanwendungen
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: Its derivatives can be used as probes or inhibitors in biochemical assays to study enzyme activity or protein interactions.
Medicinal Chemistry:
Wirkmechanismus
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] depends on its specific application:
In Organic Synthesis: The compound acts as a building block, participating in various chemical reactions to form more complex structures.
In Biological Systems: Its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Decane-1,10-diylbis(oxy)]bis[2,4-difluorobenzene]: This compound has similar structural features but with fluorine substituents instead of bromine, which can influence its reactivity and applications.
Decane-1,10-diylbis(oxy)dibenzaldehyde: Another related compound where the benzene rings are substituted with aldehyde groups instead of bromomethyl groups.
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups, which provide specific reactivity patterns useful in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various functionalized compounds.
Eigenschaften
CAS-Nummer |
560086-34-2 |
|---|---|
Molekularformel |
C24H32Br2O2 |
Molekulargewicht |
512.3 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-[10-[3-(bromomethyl)phenoxy]decoxy]benzene |
InChI |
InChI=1S/C24H32Br2O2/c25-19-21-11-9-13-23(17-21)27-15-7-5-3-1-2-4-6-8-16-28-24-14-10-12-22(18-24)20-26/h9-14,17-18H,1-8,15-16,19-20H2 |
InChI-Schlüssel |
NOAJJIKXNJKVEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCOC2=CC=CC(=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Butyl-N-{1-(2-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxybenzamide](/img/structure/B12585153.png)
![5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol](/img/structure/B12585159.png)
![2,5-Bis[(4-fluorophenyl)ethynyl]thiophene](/img/structure/B12585160.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
![2-amino-6-benzyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12585169.png)


![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)



